molecular formula C19H27N3O3S B610292 Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate CAS No. 869493-26-5

Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate

Cat. No.: B610292
CAS No.: 869493-26-5
M. Wt: 377.5
InChI Key: SCHKZZSVELPJKU-UHFFFAOYSA-N
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Description

VRX-03011 is a novel compound known for its potent and highly selective activity as a partial agonist of the 5-hydroxytryptamine (5-HT)4 receptor. This compound has shown promise in enhancing memory and hippocampal acetylcholine efflux, making it a potential treatment for Alzheimer’s disease .

Preparation Methods

The synthetic routes and reaction conditions for VRX-03011 are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

VRX-03011 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VRX-03011 has several scientific research applications, including:

Mechanism of Action

VRX-03011 exerts its effects by acting as a partial agonist of the 5-hydroxytryptamine (5-HT)4 receptor. This interaction enhances cognition and provides neuroprotection by regulating amyloid precursor protein metabolism and increasing the non-amyloidogenic soluble form of amyloid precursor protein. The compound also enhances hippocampal acetylcholine output, which is crucial for memory and learning .

Properties

CAS No.

869493-26-5

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5

IUPAC Name

potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate

InChI

InChI=1S/C19H27N3O3S.K/c1-13(2)22-18(25)15(16(23)14-7-12-26-19(14)22)17(24)20-8-6-11-21-9-4-3-5-10-21;/h7,12-13,23H,3-6,8-11H2,1-2H3,(H,20,24);/q;+1/p-1

InChI Key

SCHKZZSVELPJKU-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=CS2)C(=C(C1=O)C(=O)NCCCN3CCCCC3)[O-].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PRX-03140;  PRX 03140;  PRX03140; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
Reactant of Route 2
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
Reactant of Route 3
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
Reactant of Route 5
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
Reactant of Route 6
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate

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